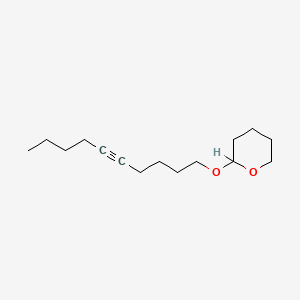![molecular formula C15H11N B13948407 7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile CAS No. 56666-56-9](/img/structure/B13948407.png)
7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzylbicyclo[410]hepta-1,3,5-triene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium cyanide or other nitrile sources in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of substituted nitriles or other derivatives.
Applications De Recherche Scientifique
7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Catalysis: Used as a ligand or catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: Shares the bicyclic core but lacks the benzyl and carbonitrile groups.
7-Azabicyclo[4.1.0]hepta-1,3,5-triene: Contains a nitrogen atom in the bicyclic core.
7-Oxabicyclo[4.1.0]hepta-1,3,5-triene: Contains an oxygen atom in the bicyclic core.
Uniqueness
7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile is unique due to the presence of both the benzyl and carbonitrile groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in organic synthesis, materials science, and medicinal chemistry.
Propriétés
Numéro CAS |
56666-56-9 |
|---|---|
Formule moléculaire |
C15H11N |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
7-benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile |
InChI |
InChI=1S/C15H11N/c16-11-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)15/h1-9H,10H2 |
Clé InChI |
GTTFUKVOHWOZCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2(C3=CC=CC=C32)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)

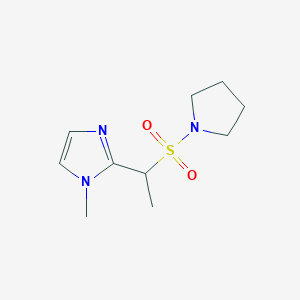
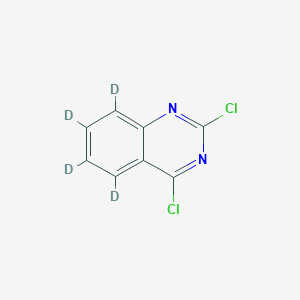
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
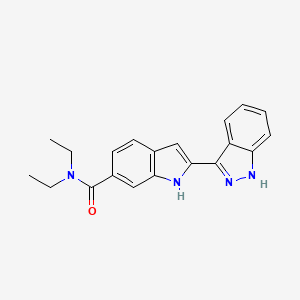
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)
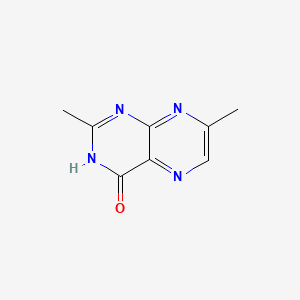

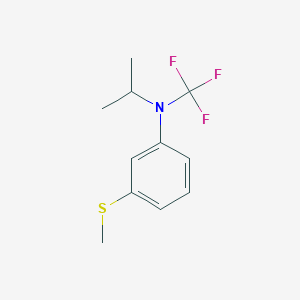

![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)

